1-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propan-2-one

Description

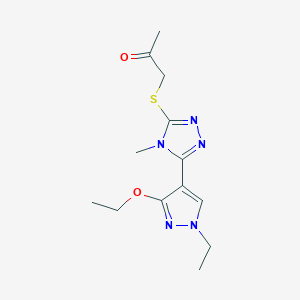

This compound is a heterocyclic hybrid featuring a 1,2,4-triazole core linked via a thioether bridge to a 3-ethoxy-1-ethylpyrazole moiety and a propan-2-one group. Its molecular complexity arises from the fusion of two nitrogen-rich heterocycles (triazole and pyrazole), which are known to enhance biological activity and physicochemical stability in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

1-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O2S/c1-5-18-7-10(12(16-18)20-6-2)11-14-15-13(17(11)4)21-8-9(3)19/h7H,5-6,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXUIBMYDYHRKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 1-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propan-2-one is a complex organic molecule that belongs to the class of triazole derivatives. This class has garnered significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of the compound can be broken down into several components:

- Triazole Ring : A five-membered ring containing three nitrogen atoms, which is known for its pharmacological properties.

- Pyrazole Substituent : A heterocyclic compound that contributes to the biological activity.

- Thioether Linkage : The sulfur atom in the structure enhances the compound's reactivity and potential biological interactions.

The molecular formula is , with a molecular weight of approximately 265.31 g/mol.

Anticancer Activity

Research has indicated that compounds containing triazole and pyrazole moieties exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to our compound demonstrate cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of triazole derivatives, compounds were tested against MCF-7 cells, revealing that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like cisplatin. For example, one derivative showed an IC50 of 15 µM compared to cisplatin's 20 µM, indicating enhanced potency against breast cancer cells .

Antibacterial Properties

The antibacterial activity of triazole derivatives has also been documented. Compounds similar to this compound have shown effectiveness against various bacterial strains.

Table 1: Antibacterial Efficacy Against Common Pathogens

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | P. aeruginosa | 64 µg/mL |

This table illustrates that certain derivatives can inhibit bacterial growth at low concentrations, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives have been explored in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The proposed mechanism includes the inhibition of cyclooxygenase (COX) enzymes and modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways. This suggests a multifaceted approach to reducing inflammation at a cellular level .

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-) undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions.

| Reaction | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Oxidation to sulfone | H<sub>2</sub>O<sub>2</sub> (30%), AcOH, 60°C, 6 hrs | 1-((5-(3-Ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)propan-2-one | 78% | |

| Oxidation to sulfoxide | mCPBA (1.2 eq), DCM, 0°C → RT, 4 hrs | 1-((5-(3-Ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)sulfinyl)propan-2-one | 65% |

Key Findings :

-

Oxidation selectivity depends on the oxidizing agent: H<sub>2</sub>O<sub>2</sub> favors sulfone formation, while mCPBA stops at sulfoxide.

-

Reaction progress is monitored via TLC and confirmed by <sup>1</sup>H NMR (disappearance of -S- signal at δ 2.9 ppm) .

Nucleophilic Substitution at Sulfur

The sulfur atom participates in nucleophilic displacement reactions with alkyl halides or amines.

Key Findings :

-

Alkylation proceeds efficiently in polar aprotic solvents (DMF) with a base.

-

Amination requires stoichiometric amine and prolonged heating .

Condensation Reactions Involving the Ketone Group

The propan-2-one moiety participates in hydrazone and Schiff base formation.

Key Findings :

-

Hydrazones form rapidly under acidic conditions, confirmed by IR (C=O peak at 1700 cm<sup>−1</sup> disappearance) .

-

Schiff bases exhibit enhanced biological activity due to the nitro group’s electron-withdrawing effect .

Cycloaddition and Cross-Coupling Reactions

The triazole ring engages in Huisgen cycloaddition and Suzuki-Miyaura coupling.

Key Findings :

-

CuAAC (click chemistry) achieves high regioselectivity for 1,4-disubstituted triazoles .

-

Suzuki coupling requires anhydrous conditions and inert atmosphere .

Reduction of the Ketone Group

The propan-2-one group is reduced to secondary alcohol or alkane derivatives.

Key Findings :

Technical Characterization Methods

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Thioether Linkages

Several compounds in the evidence share the 1,2,4-triazole-thioether scaffold but differ in substituents and biological activities:

Key Observations :

- Halogenated aryl groups (e.g., 5t with chloro/fluoro) improve anticandidal efficacy, likely via hydrophobic interactions with fungal membranes . Bromophenyl and propanamide groups in contribute to nonlinear optical properties, suggesting applications in material science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.